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Compound of Interest

Compound Name:
2',3',5'-Tri-O-(p-chlorobenzoyl)-5-

azacytidine

Cat. No.: B15062593 Get Quote

Advanced Synthesis, Structural Characterization, and
Process Control
Executive Summary
CAS 158778-00-8 is the fully protected ester precursor to the antineoplastic API Azacitidine. Its

structural integrity is paramount for controlling the stereochemical outcome of the glycosylation

reaction. Unlike simpler acetyl-protected intermediates, the 4-chlorobenzoyl protecting groups

provide enhanced crystallinity, facilitating the removal of the unwanted

-anomer and impurities through recrystallization rather than expensive chromatographic steps.
This guide outlines the physicochemical profile, mechanistic synthesis, and analytical protocols
required for its use in pharmaceutical development.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]
Structural Analysis
The molecule consists of a 5-azacytosine nucleobase linked to a

-D-ribofuranose moiety.[1] The hydroxyl groups at positions 2', 3', and 5' are esterified with 4-
chlorobenzoic acid. This lipophilic protection renders the intermediate soluble in organic
solvents (DCM, Ethyl Acetate) but insoluble in water, a property exploited during workup.
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Property Specification

Chemical Name 2',3',5'-Tri-O-(4-chlorobenzoyl)-5-azacytidine

CAS Number 158778-00-8

Molecular Formula

Molecular Weight 659.86 g/mol

Appearance White to off-white crystalline powder

Solubility
Soluble in Dichloromethane, Chloroform,

DMSO; Insoluble in Water

Melting Point 195°C – 200°C (Decomposes)

Chirality
-anomer (desired);

-anomer (impurity)

Synthesis & Manufacturing Protocol
Mechanistic Rationale: The Vorbrüggen Coupling
The synthesis relies on a modified Vorbrüggen glycosylation. The choice of the 4-chlorobenzoyl

protecting group at the C2' position is critical. It exerts neighboring group participation

(anchimeric assistance), which directs the nucleophilic attack of the silylated base to the

-face of the sugar, significantly enhancing stereoselectivity over the

-anomer.

Step-by-Step Protocol
Reagents:

5-Azacytosine (Nucleobase)

1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-

-D-ribofuranose (Sugar Donor)
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HMDS (Hexamethyldisilazane) & TMSCl (Trimethylsilyl chloride)

TMSOTf (Trimethylsilyl trifluoromethanesulfonate) - Catalyst[1]

Workflow:

Silylation: Suspend 5-azacytosine in HMDS with a catalytic amount of Ammonium Sulfate.

Reflux until a clear solution is obtained (formation of bis-silylated 5-azacytosine). Evaporate

excess HMDS under vacuum to yield the moisture-sensitive silylated base.

Critical Control: Complete removal of HMDS is essential to prevent competitive inhibition

during coupling.

Coupling: Dissolve the silylated base and the protected sugar donor in anhydrous

Dichloromethane (DCM) or Acetonitrile. Cool to 0°C.

Catalysis: Add TMSOTf dropwise. The Lewis acid activates the sugar acetate, forming an

oxocarbenium ion stabilized by the C2'-ester.

Reaction: Stir at room temperature for 2–4 hours. Monitor by HPLC for the disappearance of

the sugar donor.

Quenching & Isolation: Quench with aqueous Sodium Bicarbonate. The organic layer

contains the target CAS 158778-00-8. Wash with water, dry over

, and concentrate.

Purification: Recrystallize from Ethyl Acetate/Hexane. This step selectively precipitates the

pure

-anomer (CAS 158778-00-8), leaving the

-anomer in the mother liquor.

Deprotection to API (Azacitidine)
The 4-chlorobenzoyl groups are removed via ammonolysis.

Reagent: Methanolic Ammonia (
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/MeOH).

Condition: Stir at ambient temperature.[2] The esters cleave to form 4-chlorobenzamide

(byproduct) and Azacitidine.

Purification: The byproduct is washed away with organic solvents (e.g., acetone), leaving the

crude API.

Visualization: Synthetic Pathway[10][11]
The following diagram illustrates the convergent synthesis and the role of the protecting group

in stereochemical control.

Figure 1: Synthesis Pathway of Azacitidine via CAS 158778-00-8
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Figure 1: Convergent synthesis pathway highlighting the formation and deprotection of CAS

158778-00-8.

Analytical Quality Control
To ensure the intermediate meets the stringent requirements for API production, the following

analytical methods are validated.

HPLC Method (Purity)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.
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Gradient: 50% B to 90% B over 20 minutes (High organic required due to lipophilicity).

Detection: UV at 242 nm (Absorbance max of the triazine ring).

Acceptance Criteria: Purity > 98.0%;

-anomer < 0.5%.

NMR Characterization ( -NMR, DMSO- )
Aromatic Region (7.4 – 8.0 ppm): Distinct doublets corresponding to the 12 protons of the

three 4-chlorobenzoyl groups.

Anomeric Proton (H-1'): A doublet around 6.0–6.5 ppm. The coupling constant (

) helps distinguish the

-anomer (

Hz) from the

-anomer.

Triazine Proton (H-6): Singlet around 8.5–9.0 ppm, characteristic of the 5-azacytosine ring.

Stability & Handling
Hydrolytic Sensitivity: The ester linkages are stable in solid form but susceptible to hydrolysis

in basic or strongly acidic solutions.

Storage: Store at 2°C – 8°C in a tightly sealed container, protected from light and moisture.

Safety: As a precursor to a cytotoxic drug, handle inside a chemical fume hood or isolator.

Wear nitrile gloves, safety goggles, and a P3 dust mask/respirator.
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Describes the silylation and coupling protocol using TMS-Triflate and the specific isolation
of the protected intermedi

Azacitidine. PubChem Compound Summary. National Center for Biotechnology Information.

[3]

Provides fundamental data on the final API and metabolic p

Winkley, M. W., & Robins, R. K. (1970). Direct Glycosylation of 1,3,5-Triazinones. A New

Approach to the Synthesis of the Nucleoside Antibiotic 5-Azacytidine.[1][4] The Journal of

Organic Chemistry, 35(2), 491–495.[4]

Foundational paper establishing the glycosylation chemistry for triazine nucleosides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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